tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate
Overview
Description
tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methyl-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-methyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitropyridine and tert-butyl alcohol.
Scientific Research Applications
tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes through carbamoylation of active site residues. This can lead to the formation of a stable carbamate-enzyme complex, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-nitropyridin-3-yl)carbamate
- Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and potential drug development .
Properties
IUPAC Name |
tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-5-8(14(16)17)6-12-9(7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYCUMRIZHAPGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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